

PROTAC SMARCA2 degrader-19 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-19

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An In-Depth Technical Guide to PROTAC SMARCA2 Degrader-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **PROTAC SMARCA2 degrader-19**, a selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). This document details its chemical structure and properties, mechanism of action, and relevant experimental protocols for its characterization. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding and potential application of this targeted protein degrader.

Chemical Structure and Properties

PROTAC SMARCA2 degrader-19, also identified as Compound 46, is a proteolysis-targeting chimera designed for the selective degradation of the SMARCA2 protein. While the exact chemical structure and SMILES string for PROTAC SMARCA2 degrader-19 (Compound 46) are not publicly available in the searched resources, a closely related compound, PROTAC SMARCA2/4-degrader-19 (Compound I-412), which degrades both SMARCA2 and its paralog SMARCA4, has been characterized. The properties of this related compound are provided



below for reference. It is crucial to note that the selectivity profiles of these two compounds differ significantly.

A clear visual representation of the general structure of a PROTAC, consisting of a ligand for the target protein (SMARCA2), a ligand for an E3 ubiquitin ligase, and a linker, is essential for understanding its function.

Table 1: Physicochemical Properties of PROTAC SMARCA2/4-degrader-19 (Compound I-412) [1][2]

Property	Value
Compound Name	PROTAC SMARCA2/4-degrader-19 (Compound I-412)
Molecular Formula	C50H61N11O5S
Molecular Weight	928.16 g/mol
CAS Number	2568277-57-4

Biological Activity

PROTAC SMARCA2 degrader-19 (Compound 46) is characterized by its potent and selective degradation of SMARCA2. The following table summarizes its reported degradation activity in different cell lines.

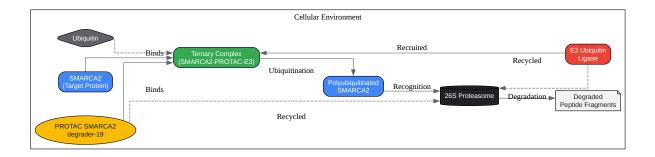
Table 2: In Vitro Degradation Profile of PROTAC SMARCA2 degrader-19 (Compound 46)[3]

Cell Line	Target	DC50
A549	SMARCA2	< 100 nM
MV411	SMARCA2	< 100 nM
MV411	SMARCA4	> 1000 nM

Mechanism of Action



PROTAC SMARCA2 degrader-19 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). As a heterobifunctional molecule, it simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.

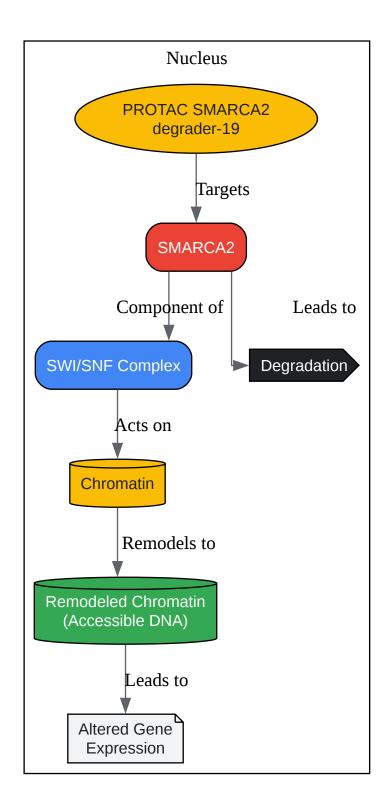


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PROTAC Mechanism of Action.

SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The degradation of SMARCA2 can therefore have significant downstream effects on cellular processes.





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Role of SMARCA2 in Chromatin Remodeling.

Experimental Protocols



The following sections provide detailed methodologies for key experiments used in the characterization of **PROTAC SMARCA2 degrader-19**.

Western Blot for SMARCA2 Degradation

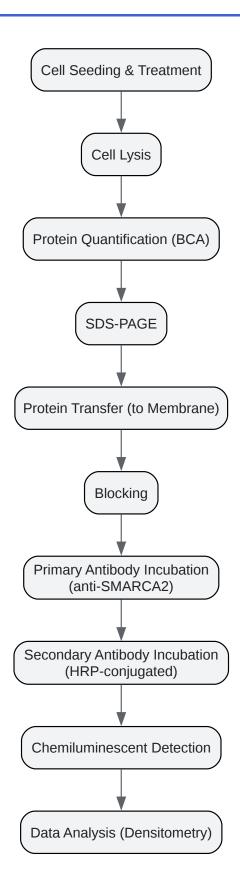
This protocol is a standard method to quantify the reduction of SMARCA2 protein levels in cells following treatment with the degrader.

- 1. Cell Culture and Treatment:
- Seed cells (e.g., A549 or MV411) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- · Allow cells to adhere overnight.
- Treat cells with a dose-response of PROTAC SMARCA2 degrader-19 (e.g., 0.1 nM to 10 μM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
- 2. Cell Lysis:
- After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the soluble protein fraction.
- 3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- 4. SDS-PAGE and Protein Transfer:



- Normalize protein concentrations for all samples.
- Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- 5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- 6. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities using densitometry software. Normalize the SMARCA2 signal to a loading control (e.g., GAPDH or β-actin).





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Western Blot Experimental Workflow.



DC50 Determination Assay

The half-maximal degradation concentration (DC50) is a key parameter to quantify the potency of a PROTAC. This can be determined using various methods, including quantitative Western Blot, In-Cell Western, or HiBiT/NanoBRET assays.

In-Cell Western (ICW) Protocol:[4][5]

- 1. Cell Seeding and Treatment:
- Seed adherent cells in a 96-well or 384-well black-walled plate.
- · Allow cells to adhere overnight.
- Treat cells with a serial dilution of PROTAC SMARCA2 degrader-19 for a fixed time period (e.g., 24 hours). Include a vehicle control.
- 2. Fixation and Permeabilization:
- After treatment, remove the media and fix the cells with a formaldehyde solution in PBS.
- Wash the cells with PBS.
- Permeabilize the cells with a Triton X-100 solution in PBS.
- 3. Immunostaining:
- Block the cells with a suitable blocking buffer.
- Incubate with a primary antibody against SMARCA2.
- · Wash the cells.
- Incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody). A second antibody for a loading control protein (e.g., Tubulin) with a different fluorescent label can be used for normalization.
- 4. Imaging and Analysis:



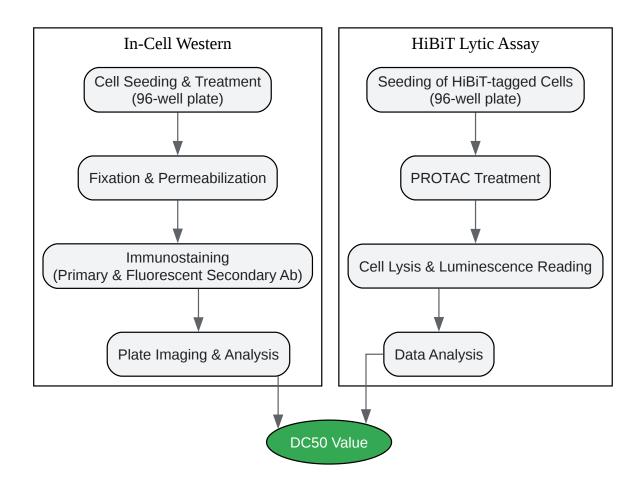
- Scan the plate using a compatible imaging system (e.g., LI-COR Odyssey).
- Quantify the fluorescence intensity for both the target protein and the normalization control in each well.
- Normalize the target protein signal to the control signal.
- Plot the normalized signal against the logarithm of the PROTAC concentration and fit a doseresponse curve to determine the DC50 value.

HiBiT-based Lytic Assay Protocol:[6][7][8]

This method requires cells that have been genetically modified using CRISPR/Cas9 to endogenously express HiBiT-tagged SMARCA2.

- 1. Cell Preparation and Treatment:
- Seed HiBiT-SMARCA2 expressing cells in a 96-well white plate.
- Treat cells with a serial dilution of the PROTAC for the desired time.
- 2. Lysis and Detection:
- Add Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT subunit and substrate.
- Shake the plate for 10 minutes to ensure complete lysis and signal generation.
- Measure the luminescence using a plate reader.
- 3. Data Analysis:
- The luminescence signal is proportional to the amount of HiBiT-SMARCA2 protein.
- Plot the luminescence signal against the PROTAC concentration to generate a doseresponse curve and calculate the DC50.





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Workflows for DC50 Determination.

Conclusion

PROTAC SMARCA2 degrader-19 represents a valuable tool for the selective targeted degradation of SMARCA2. This guide has provided an overview of its known properties, mechanism of action, and detailed experimental protocols for its characterization. The provided information aims to facilitate further research into the therapeutic potential of SMARCA2 degradation and the broader application of PROTAC technology in drug discovery. Further disclosure of the precise chemical structure of PROTAC SMARCA2 degrader-19 (Compound 46) will be critical for a more complete understanding and advancement of this specific molecule.



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- To cite this document: BenchChem. [PROTAC SMARCA2 degrader-19 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622054#protac-smarca2-degrader-19-chemical-structure-and-properties]

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